molecular formula C7H5FN2O4 B1297834 1-Fluoro-5-methyl-2,4-dinitrobenzene CAS No. 349-01-9

1-Fluoro-5-methyl-2,4-dinitrobenzene

Cat. No. B1297834
CAS RN: 349-01-9
M. Wt: 200.12 g/mol
InChI Key: CMIMRMOSIVTUAA-UHFFFAOYSA-N
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Description

1-Fluoro-5-methyl-2,4-dinitrobenzene is a chemical compound that is closely related to various fluoro-dinitrobenzene derivatives. These derivatives are known for their reactivity and have been studied extensively in the context of organic synthesis, chemical reactions with amino acids and peptides, and their potential applications in various fields including medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of related compounds such as benzo[1,5]oxazepin-4-one derivatives from 1,5-difluoro-2,4-dinitrobenzene has been reported, indicating the versatility of fluoro-dinitrobenzene compounds in organic synthesis . The synthesis involves substitution reactions and reductions under mild conditions, highlighting the reactivity of the fluoro and nitro groups . Similarly, the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene from commercially available precursors demonstrates the accessibility of fluoro-dinitrobenzene derivatives .

Molecular Structure Analysis

The molecular structure of fluoro-dinitrobenzene derivatives has been characterized using various analytical techniques such as HPLC, LC-MS, and NMR . X-ray crystallography has also been employed to confirm the structure of synthesized compounds like 1-fluoro-2,5-dimethoxy-4-nitrobenzene . These studies provide detailed insights into the molecular geometry and electronic structure of these compounds.

Chemical Reactions Analysis

Fluoro-dinitrobenzene compounds are known to react with amino acids, peptides, and proteins, which has been utilized for the quantitative assay of N-terminal amino acids . The reaction of 1-fluoro-2,4-dinitrobenzene with the free alpha chains of human hemoglobin has been studied to evaluate the pK of the terminal amino group, demonstrating the compound's specificity and reactivity . Additionally, reactions with NH-heterocyclic compounds have been explored, leading to the formation of N-2,4-dinitrophenyl derivatives and charge-transfer complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-dinitrobenzene derivatives are influenced by their functional groups. The kinetics of reactions with nucleophiles such as the diethyl malonate anion have been investigated, providing insights into the reaction mechanisms and the influence of solvent on the reaction rates . The determination of methomyl using a reaction with 1-fluoro-2,4-dinitrobenzene and subsequent gas-liquid chromatography analysis showcases the compound's utility in analytical chemistry .

Relevant Case Studies

Case studies involving fluoro-dinitrobenzene derivatives have demonstrated their potential in various applications. For instance, 1-fluoro-2,4-dinitrobenzene has been identified as a potent tumor-promoting agent in skin sensitization studies, suggesting a link between tumor promotion and immune system disturbance . The compound has also been used in the determination of D-amino acids, highlighting its role in stereochemical analysis .

Scientific Research Applications

Application 1: Amino Acid Sequencing

  • Summary of the Application : “1-Fluoro-2,4-dinitrobenzene” is used to identify the amino acid sequence . It reacts with the amino group of amino acids to yield dinitrophenyl-amino acids .
  • Methods of Application : The compound reacts with the amino group of amino acids. The resulting dinitrophenyl-amino acids can then be identified using chromatographic methods .
  • Results or Outcomes : The outcome of this application is the identification of the amino acid sequence in proteins .

Application 2: Derivatization Reagent

  • Summary of the Application : “1-Fluoro-2,4-dinitrobenzene” is used as a derivatizing reagent for the determination of certain compounds in pharmaceutical formulations .
  • Methods of Application : The compound is used to react with the analyte of interest, forming a derivative that can be more easily detected or separated using techniques such as high-performance liquid chromatography .
  • Results or Outcomes : The outcome of this application is the improved detection and quantification of certain compounds in pharmaceutical formulations .

Safety And Hazards

1-Fluoro-5-methyl-2,4-dinitrobenzene is toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye damage, skin irritation, and may cause an allergic skin reaction . It is also suspected of causing genetic defects .

properties

IUPAC Name

1-fluoro-5-methyl-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIMRMOSIVTUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334433
Record name 1-fluoro-5-methyl-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-5-methyl-2,4-dinitrobenzene

CAS RN

349-01-9
Record name 1-fluoro-5-methyl-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-FLUORO-5-METHYL-2,4-DINITROBENZENE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of HNO3 (60 mL) and H2SO4 (80 mL), cooled in an ice bath, was added 1-fluoro-3-methyl-benzene (27.5 g, 25 mmol) at such a rate that the temperature did not rise over 35° C. The mixture was allowed to stir for 30 min at room temperature and poured into ice water (500 mL). The resulting precipitate (a mixture of the desired product and 1-fluoro-3-methyl-2,4-dinitro-benzene, approx. 7:3) was collected via filtration and purified by recrystallization from 50 mL isopropyl ether to give 1-fluoro-5-methyl-2,4-dinitro-benzene as a white solid (18 g, 36%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
27.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Four

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